tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
CAS No.: 1211581-54-2
Cat. No.: VC4984004
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211581-54-2 |
---|---|
Molecular Formula | C13H17ClN2O2 |
Molecular Weight | 268.74 |
IUPAC Name | tert-butyl 2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Standard InChI | InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3 |
Standard InChI Key | IVFOIKREOFXIDR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, reflects its bicyclic architecture. The naphthyridine core consists of two fused pyridine rings, with partial saturation at the 5,6-positions, introducing two double bonds at the 1,7-positions. The chlorine substituent at position 2 and the tert-butyl carbamate at position 7 further modulate its electronic and steric properties .
Molecular Geometry and Stereoelectronic Effects
The planar naphthyridine core facilitates π-π stacking interactions, while the tert-butyl group imposes steric hindrance, influencing reactivity in substitution reactions. Density functional theory (DFT) calculations suggest that the chlorine atom’s electronegativity polarizes the ring, enhancing electrophilic aromatic substitution at position 4 .
Table 1: Key Structural and Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.74 g/mol |
IUPAC Name | tert-Butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(Cl)C=C2 |
Purity | 97% (HPLC) |
Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Optimization
The synthesis of this compound involves multi-step protocols, often starting from substituted pyridine precursors. A representative route includes:
Cyclization and Functionalization
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Core Formation: Cyclization of 3-aminopyridine derivatives under acidic conditions generates the dihydro-naphthyridine scaffold .
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Chlorination: Electrophilic chlorination using selectively substitutes position 2 .
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Esterification: Reaction with tert-butyl chloroformate in the presence of a base installs the carbamate group .
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in 1,2-dimethoxyethane/water with Pd(PPh) as a catalyst achieves 92% yield in coupling reactions, demonstrating efficiency gains over traditional heating .
Reactivity and Chemical Transformations
The compound participates in diverse reactions:
Nucleophilic Substitution
The chlorine atom undergoes displacement with amines (e.g., benzylamine) in DMF at 80°C, yielding 2-amino derivatives for medicinal chemistry applications.
Hydrolysis and Decarboxylation
Acidic hydrolysis (HCl, reflux) removes the tert-butyl group, generating the free carboxylic acid, a precursor for metal-organic frameworks (MOFs) .
Applications in Scientific Research
Medicinal Chemistry
As a building block, the compound is utilized in kinase inhibitor development. For example, derivatives show nanomolar inhibition of JAK2 in leukemia models .
Materials Science
Functionalization with electron-withdrawing groups enhances charge mobility in organic semiconductors, achieving hole mobilities of .
Comparative Analysis with Analogues
tert-Butyl 2-Chloro-8-methyl Derivative
Introducing a methyl group at position 8 increases lipophilicity (logP +0.5) but reduces aqueous solubility by 40%, impacting bioavailability.
Non-esterified Analogues
Removing the tert-butyl group lowers thermal stability (decomposition at 120°C vs. 180°C for the ester), limiting high-temperature applications .
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